(6Z,9Z)-octadecadienoate

Descripción

Contextualization of Fatty Acid Isomers in Biological Systems

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Isomers are molecules that have the same chemical formula but different structural arrangements. In the context of fatty acids, this often relates to the position and configuration of double bonds within the carbon chain. These structural distinctions are critical in biological systems. For instance, (6Z,9Z)-octadecadienoate is an isomer of other octadecadienoic acids, and it is also an isomer of α-linolenic acid, a polyunsaturated n-3 (omega-3) fatty acid. wikidoc.org While both are 18-carbon fatty acids with three double bonds, the different placement of these bonds results in their classification into distinct families (n-6 versus n-3) with different metabolic fates and biological functions. wikidoc.org This structural specificity dictates how they are metabolized by enzymes and what signaling molecules, or eicosanoids, are ultimately produced.

Significance of Polyunsaturated Fatty Acids in Biochemical Pathways

Polyunsaturated fatty acids (PUFAs) are vital components of cell membranes and serve as precursors for a host of biologically active molecules. The human body cannot synthesize certain PUFAs, such as linoleic acid, making them essential nutrients that must be obtained from the diet. frontiersin.orgnih.gov These essential fatty acids are the starting point for complex biochemical cascades.

This compound, more commonly known as gamma-linolenic acid (GLA), is a key intermediate in the n-6 PUFA pathway. biotechrep.ir It is synthesized from linoleic acid (LA) by the action of the enzyme delta-6-desaturase (FADS2). biotechrep.irfrontiersin.org This conversion is often the rate-limiting step in the pathway. biotechrep.ir Once formed, GLA is rapidly elongated to dihomo-γ-linolenic acid (DGLA). nih.govmdpi.com DGLA is a pivotal molecule because it can be converted into anti-inflammatory 1-series prostaglandins (B1171923) (like PGE₁) or further metabolized to arachidonic acid (AA), the precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. mdpi.comresearchgate.net The balance between the metabolites of DGLA and AA is a critical factor in regulating inflammatory processes in the body. mdpi.com

Historical Perspectives on Octadecadienoate Research

The journey to understanding this compound is intertwined with the broader history of fatty acid research.

1919: The story of this specific compound began when Heiduschka and Lüft first isolated it from the seed oil of the evening primrose plant, describing it as an unusual form of linolenic acid which they named γ-linolenic acid. wikidoc.org

1929: A decade later, George and Mildred Burr conducted landmark studies demonstrating that rats on a fat-free diet developed a deficiency disease. frontiersin.orgnih.gov Their work established that certain fatty acids were essential nutrients, with linoleic acid being the first to be identified as such. nih.gov

Post-1919: Following its initial isolation, the precise chemical structure of γ-linolenic acid was characterized by Riley. wikidoc.org

1950s: After World War II, researchers began to investigate and provide a scientific rationale for the beneficial links between GLA derived from evening primrose oil and human health and nutrition. veterinary-practice.com

1980s: With growing interest in PUFAs, biotechnological sources were explored. One of the first single-cell oils to be commercialized was from the fungus Mucor circinelloides, developed as an alternative source of GLA to traditional oil seeds. frontiersin.org

Nomenclature and Structural Distinction of this compound

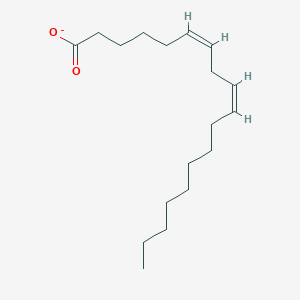

This compound is a polyunsaturated fatty acid characterized by an 18-carbon chain. nih.gov Its defining features are the two double bonds located at the 6th and 9th carbon positions from the carboxyl group. nih.gov The 'Z' designation in its name, synonymous with 'cis', indicates that the hydrogen atoms on the carbons of the double bonds are on the same side of the chain, resulting in a kinked structure. nih.gov It is classified as an n-6 (or omega-6) fatty acid because the first double bond from the methyl (omega) end of the fatty acid chain is at the sixth carbon. wikidoc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H32O2 | nih.gov |

| Molecular Weight | 280.452 g/mol | hmdb.ca |

| IUPAC Name | (6Z,9Z)-octadeca-6,9-dienoic acid | nih.govnih.gov |

| CAS Registry Number | 28290-77-9 | nih.gov |

| Physical Description | Very hydrophobic molecule, practically insoluble in water | hmdb.ca |

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (6Z,9Z)-octadeca-6,9-dienoic acid. nih.govnih.gov However, it is known by several other names in scientific literature and commercial contexts.

Common Synonyms:

Gamma-Linolenic Acid (GLA) wikidoc.org

Gamolenic acid wikidoc.org

6,9-Linoleic acid nih.gov

cis,cis-6,9-octadecadienoic acid nih.gov

Table of Compound Names

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H31O2- |

|---|---|

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

(6Z,9Z)-octadeca-6,9-dienoate |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/p-1/b10-9-,13-12- |

Clave InChI |

ZMKDEQUXYDZSNN-UTJQPWESSA-M |

SMILES isomérico |

CCCCCCCC/C=C\C/C=C\CCCCC(=O)[O-] |

SMILES canónico |

CCCCCCCCC=CCC=CCCCCC(=O)[O-] |

Sinónimos |

6,9-linoleic acid isolinoleic acid octadeca-6,9-dienoic acid |

Origen del producto |

United States |

Biosynthesis and Enzymatic Transformations of 6z,9z Octadecadienoate

De Novo Biosynthesis Pathways

The de novo synthesis of (6Z,9Z)-octadecadienoate, also known as gamma-linolenic acid (GLA) in its protonated form, is a multi-step process involving specific enzymes and precursors. frontiersin.org This pathway is crucial as many organisms, including humans, have limited capacity to produce this essential fatty acid. frontiersin.org

Role of Desaturase Enzymes in Double Bond Introduction

Fatty acid desaturases are key enzymes that introduce double bonds into the acyl chains of fatty acids. nih.govwikipedia.org The biosynthesis of polyunsaturated fatty acids like this compound relies on a series of desaturation steps. researchgate.net The process typically starts with a saturated fatty acid, such as stearic acid (18:0), which is first desaturated by a Δ9-desaturase to form oleic acid (18:1n-9). wikipedia.org

Subsequent desaturation events are catalyzed by other desaturases to introduce additional double bonds. nih.gov The formation of this compound from its precursor, (9Z,12Z)-octadecadienoate (linoleic acid), is catalyzed by the enzyme Δ6-desaturase. frontiersin.orguniprot.orguniprot.org This enzyme specifically introduces a cis double bond at the 6th carbon position of the fatty acyl chain. uniprot.orguniprot.org The activity of Δ6-desaturase is a rate-limiting step in the biosynthesis of GLA. frontiersin.orgresearchgate.net In some organisms, the expression of desaturase genes can be influenced by environmental factors and the available carbon source. For instance, in the fungus Cunninghamella echinulata, the use of trehalose (B1683222) as a carbon source was found to upregulate Δ6-desaturase, leading to a higher accumulation of GLA. frontiersin.org

| Enzyme | Substrate | Product | Function |

| Δ9-Desaturase | Stearic acid (18:0) | Oleic acid (18:1n-9) | Introduces first double bond. wikipedia.org |

| Δ12-Desaturase | Oleic acid (18:1n-9) | Linoleic acid (18:2n-6) | Introduces second double bond. |

| Δ6-Desaturase | Linoleic acid (18:2n-6) | Gamma-Linolenic acid (18:3n-6) | Introduces third double bond. frontiersin.orguniprot.orguniprot.org |

Precursors and Substrates in Biosynthetic Routes

The primary precursor for the de novo biosynthesis of this compound is typically linoleic acid ((9Z,12Z)-octadecadienoate). frontiersin.orgnih.gov Linoleic acid itself is derived from oleic acid through the action of Δ12-desaturase. nih.gov In many organisms, linoleic acid is an essential fatty acid that must be obtained from the diet, as they lack the necessary Δ12-desaturase. frontiersin.org

The biosynthesis of these fatty acids begins with saturated fatty acid precursors, most commonly palmitic acid (16:0) or stearic acid (18:0). nih.gov These precursors are then subjected to a series of desaturation and elongation steps to produce longer and more unsaturated fatty acids. nih.gov For example, supplementing the growth media of Spirulina platensis with oils rich in linoleic acid has been shown to enhance the production of GLA. nih.govscielo.br

Enzymatic Conversions Involving this compound and Its Related Isomers

Once synthesized, this compound and its isomers can undergo a variety of enzymatic transformations, leading to a diverse array of bioactive molecules.

Desaturation Events

Desaturase enzymes continue to play a role in the further metabolism of octadecadienoates. For instance, the enzyme Δ6-desaturase (FADS2) can act on (11E)-octadecenoate (trans-vaccenoate) to produce (6Z,11E)-octadecadienoate. uniprot.orguniprot.orguniprot.org This demonstrates the ability of this enzyme to recognize and desaturate different isomers of octadecenoate. FADS2 is also involved in the desaturation of other polyunsaturated fatty acids, highlighting its broad substrate specificity. uniprot.orguniprot.orguniprot.org

| Enzyme | Substrate | Product |

| Δ6-Desaturase (FADS2) | (11E)-Octadecenoate | (6Z,11E)-Octadecadienoate uniprot.orguniprot.orguniprot.org |

| Δ6-Desaturase (FADS2) | (9Z,12Z)-Octadecadienoate | (6Z,9Z,12Z)-Octadecatrienoate uniprot.orguniprot.org |

| Δ6-Desaturase (FADS2) | (9Z,12Z,15Z)-Octadecatrienoate | (6Z,9Z,12Z,15Z)-Octadecatetraenoate uniprot.orguniprot.org |

Hydration and Dehydration Reactions

Linoleate (B1235992) hydratase is an enzyme that can catalyze both hydration and dehydration reactions on polyunsaturated fatty acids. uniprot.orgsci-hub.se In Lactiplantibacillus plantarum, this enzyme is involved in the metabolism of linoleic acid. uniprot.org It can also act on other fatty acids, including alpha-linolenic acid and gamma-linolenic acid, to produce corresponding 10-hydroxy fatty acids. uniprot.org Specifically, linoleate hydratase can convert (6Z,9Z,12Z)-octadecatrienoate (gamma-linolenic acid) to 10-hydroxy-cis-6,cis-12-octadecadienoic acid. uniprot.orgsci-hub.se The enzyme can also catalyze the reverse dehydration reaction. uniprot.org This enzyme requires FAD as a cofactor, and its activity is enhanced by the presence of NADH. sci-hub.seresearchgate.net

Oxylipin Formation through Enzymatic Oxidation

Oxylipins are a large family of oxygenated fatty acids that are formed through the action of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). acs.orgresearchgate.net These enzymes utilize polyunsaturated fatty acids like (9Z,12Z)-octadecadienoate (linoleic acid) as substrates to produce a wide range of bioactive mediators. acs.orgwikipedia.org

COX enzymes can convert linoleic acid into monohydroxy acids, such as 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org Similarly, lipoxygenases can oxygenate linoleic acid to form hydroperoxy derivatives, which are then reduced to hydroxy fatty acids. drugbank.com For example, the action of lipoxygenase on linoleic acid can produce (9R)-hydroxy-(10E,12Z)-octadecadienoate and (13S)-hydroxy-(9Z,11E)-octadecadienoate. drugbank.com These oxylipins are involved in various physiological and pathological processes. acs.org The formation of these molecules is often stereospecific, with different enzymes producing distinct stereoisomers. chemrxiv.orguni-wuppertal.de

| Enzyme Family | Substrate | Key Products |

| Cyclooxygenases (COX) | (9Z,12Z)-Octadecadienoate | 9-Hydroxy-10,12-octadecadienoic acid, 13-Hydroxy-9,11-octadecadienoic acid gsartor.org |

| Lipoxygenases (LOX) | (9Z,12Z)-Octadecadienoate | (9R)-hydroxy-(10E,12Z)-octadecadienoate, (13S)-hydroxy-(9Z,11E)-octadecadienoate drugbank.com |

Organismal Specificity in Biosynthesis and Metabolism

Algal Metabolic Pathways

Algae, including cyanobacteria, are primary producers of polyunsaturated fatty acids (PUFAs) and possess diverse and plastic enzymatic pathways for their synthesis. mdpi.com The formation of C18 fatty acids with a Δ6 double bond is a key feature of these pathways.

Evidence suggests that the direct synthesis of (6Z,9Z)-octadecadienoic acid (also designated as 18:2Δ6,9) can occur in some cyanobacteria. Studies involving the expression of the desD gene, which encodes for a Δ6-fatty acid desaturase (FAD) from Synechocystis sp. PCC 6803, in a different cyanobacterium (Synechococcus elongatus PCC 7942) resulted in the production of 18:2Δ6,9. nih.gov This demonstrates that the Δ6-desaturase can introduce a double bond at the Δ6 position of a pre-existing monounsaturated C18 fatty acid, likely oleic acid (18:1Δ9), which is abundant in the host. nih.gov This suggests a direct biosynthetic route to (6Z,9Z)-octadecadienoic acid in these microorganisms. nih.gov

Furthermore, some algae possess enzymes capable of metabolizing fatty acids that contain the (6Z,9Z) double bond configuration. For instance, enzyme preparations from the red alga Lithothamnion corallioides can transform γ-linolenic acid ((6Z,9Z,12Z)-octadecatrienoic acid) into novel compounds, including a conjugated tetraene, (6Z,8E,10E,12Z)-octadecatetraenoic acid, and a hydroxy acid, 11(R)-hydroxy-6(Z),9Z,12Z)-octadecatrienoic acid. researchgate.netnih.gov Although this represents the metabolism of a trienoate rather than the dienoate, it confirms the presence of enzymatic machinery in algae that can act on a C18 fatty acid backbone featuring the 6Z and 9Z double bonds. researchgate.netnih.gov

The substrate specificity of algal desaturases is a critical factor. In several microalgae, such as Ostreococcus tauri and Thalassiosira pseudonana, Δ6-desaturases are key enzymes that can preferentially act on either ω-3 or ω-6 C18 PUFA substrates to channel them into different biosynthetic pathways. oup.comgsartor.org

Table 1: Key Enzymatic Activities in Algae Related to this compound

| Enzyme | Organism Example | Substrate | Product | Reference |

|---|---|---|---|---|

| Δ6-Fatty Acid Desaturase (desD) | Synechocystis sp. PCC 6803 | 18:1Δ9 (Oleic acid) | 18:2Δ6,9 ((6Z,9Z)-Octadecadienoic acid) | nih.gov |

| Fatty Acid Oxidase System | Lithothamnion corallioides | (6Z,9Z,12Z)-Octadecatrienoic acid (γ-Linolenic acid) | (6Z,8E,10E,12Z)-Octadecatetraenoic acid and others | researchgate.netnih.gov |

Microbial Transformations

Microbes, particularly gut and rumen bacteria, possess a wide array of enzymes that transform dietary fatty acids into a variety of metabolites. nih.gov While direct synthesis of this compound is not widely reported in these bacteria, their enzymatic capabilities for isomerizing and modifying linoleic acid ((9Z,12Z)-octadecadienoic acid) are well-documented.

Bacteria from the genera Lactobacillus, Propionibacterium, and Bifidobacterium are known to produce conjugated linoleic acid (CLA) from linoleic acid. asm.org This transformation is catalyzed by linoleate isomerase enzymes. For example, the isomerase from Propionibacterium acnes specifically converts linoleic acid to trans-10, cis-12 CLA. pnas.orgnih.gov Similarly, various strains of Lactobacillus can produce different CLA isomers. scielo.br These reactions involve the shifting of double bonds, highlighting the presence of enzymes that can modify the diene structure of C18 fatty acids.

In addition to isomerization, some gut bacteria like Lactobacillus plantarum can hydrate (B1144303) linoleic acid to form hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid. researchgate.net This reaction is part of a larger saturation pathway that generates various intermediates, including oxo fatty acids and partially saturated fatty acids. nih.gov The enzymes involved, such as linoleate hydratase (CLA-HY), demonstrate the capacity of microbes to chemically alter the double bonds of common dietary PUFAs. nih.govresearchgate.net

The most direct evidence for microbial synthesis comes from cyanobacteria, as noted previously, where a Δ6-desaturase can produce (6Z,9Z)-octadecadienoic acid. nih.gov This capability underscores the metabolic diversity within the microbial world for producing specific fatty acid isomers.

Table 2: Microbial Enzymatic Transformations of C18 Polyunsaturated Fatty Acids

| Enzyme/System | Organism Example | Substrate | Primary Product Type | Reference |

|---|---|---|---|---|

| Linoleate Isomerase | Propionibacterium acnes | (9Z,12Z)-Octadecadienoic acid | Conjugated Linoleic Acid (t10,c12-CLA) | pnas.orgnih.gov |

| Linoleate Hydratase (CLA-HY) | Lactobacillus plantarum | (9Z,12Z)-Octadecadienoic acid | 10-hydroxy-cis-12-octadecenoic acid | researchgate.net |

| Δ6-Fatty Acid Desaturase (desD) | Synechocystis sp. PCC 6803 | 18:1Δ9 (Oleic acid) | (6Z,9Z)-Octadecadienoic acid | nih.gov |

Mammalian Enzymatic Systems

In mammals, the metabolism of C18 polyunsaturated fatty acids is central to the production of signaling molecules and structural lipids. The key enzyme in this context is the Fatty Acid Desaturase 2 (FADS2), commonly known as Δ6-desaturase. nih.gov

The primary and rate-limiting function of FADS2 is to introduce a double bond at the Δ6 position of linoleic acid ((9Z,12Z)-octadecadienoic acid) to form γ-linolenic acid (GLA; (6Z,9Z,12Z)-octadecatrienoic acid). nih.govmdpi.com This reaction is fundamental for the biosynthesis of arachidonic acid and other long-chain PUFAs. nih.gov While this reaction involves the formation of a 6Z double bond in a C18 fatty acid that already has a 9Z double bond, it results in a triene (three double bonds) rather than the diene this compound. nih.gov

Mammalian FADS2 exhibits a surprising diversity of substrates, acting on C16 and C24 fatty acids in addition to its primary C18 substrates. nih.govnih.gov For example, it desaturates palmitic acid (16:0) to sapienic acid (16:1n-10) in sebaceous glands and can also display Δ8-desaturase activity on certain C20 fatty acids. mdpi.comnih.gov Despite this plasticity, there is no direct evidence to suggest that mammalian FADS2 synthesizes this compound. Its established mechanism involves adding a double bond to existing PUFAs, not isomerizing them.

Other mammalian enzyme systems, such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, also metabolize C18 PUFAs like linoleic acid. nih.gov However, these enzymes catalyze the introduction of oxygen-containing functional groups to form a class of signaling molecules known as octadecanoids (e.g., hydroxy-, epoxy-, and keto-derivatives), rather than producing isomers like this compound. nih.govdergipark.org.tr

Table 3: Relevant Mammalian Enzymes in C18 PUFA Metabolism

| Enzyme | Gene | Primary Substrate (C18) | Primary Product | Reference |

|---|---|---|---|---|

| Δ6-Desaturase | FADS2 | (9Z,12Z)-Octadecadienoic acid (Linoleic Acid) | (6Z,9Z,12Z)-Octadecatrienoic acid (γ-Linolenic Acid) | nih.govmdpi.com |

| Lipoxygenases (LOX) | ALOX family | (9Z,12Z)-Octadecadienoic acid (Linoleic Acid) | Hydroxyoctadecadienoic acids (HODEs) | nih.govdergipark.org.tr |

| Cytochrome P450 Epoxygenases | CYP family | (9Z,12Z)-Octadecadienoic acid (Linoleic Acid) | Epoxyoctadecenoic acids (EpOMEs) | nih.gov |

Metabolic Fates and Downstream Products of 6z,9z Octadecadienoate

Integration into Complex Lipids

One of the fundamental roles of (6Z,9Z)-octadecadienoate is as a structural component of cellular lipids, contributing to the architecture and fluidity of biological membranes.

Like other fatty acids, this compound is activated to its coenzyme A (CoA) derivative, (6Z,9Z)-octadecadienoyl-CoA, before it can be integrated into more complex lipid structures. smolecule.com This activation is a prerequisite for its esterification into two major classes of lipids: phospholipids (B1166683) and triacylglycerols.

When esterified into phospholipids, this compound becomes an integral part of cell membranes, influencing their fluidity and function. smolecule.comatamanchemicals.com In the form of triacylglycerols, which consist of a glycerol (B35011) backbone esterified with three fatty acids, it serves as a major energy storage molecule within lipid droplets in various tissues. atamanchemicals.comhmdb.ca The synthesis of triacylglycerols involves the sequential esterification of fatty acyl-CoAs to a glycerol-3-phosphate backbone. hmdb.ca The specific incorporation of this compound versus other fatty acids into these complex lipids depends on factors such as dietary availability, tissue type, and the specificity of the acyltransferase enzymes involved.

Table 1: Key Enzymes in Lipid Synthesis

| Enzyme | Function | Reference |

|---|---|---|

| Acyl-CoA Synthetases | Activates fatty acids by converting them to their CoA esters (e.g., (6Z,9Z)-octadecadienoyl-CoA). | smolecule.comhmdb.ca |

| Glycerol-3-phosphate acyltransferase | Catalyzes the first step in triacylglycerol synthesis, attaching a fatty acyl-CoA to glycerol-3-phosphate. | hmdb.ca |

Catabolic Pathways and Degradation Mechanisms

In addition to its structural roles, this compound can be broken down to release energy, a process crucial for cellular metabolism.

The primary catabolic pathway for fatty acids is beta-oxidation. In this process, this compound, in its activated acyl-CoA form, is broken down in the mitochondria and peroxisomes to generate acetyl-CoA. smolecule.com This acetyl-CoA can then enter the citric acid cycle to produce ATP, the main energy currency of the cell. smolecule.com The degradation of polyunsaturated fatty acids like this compound requires additional auxiliary enzymes to handle the cis-double bonds at positions that are not substrates for the standard beta-oxidation enzymes. Studies on the closely related conjugated linoleic acids have highlighted the role of specific auxiliary enzymes in their peroxisomal degradation. ncats.io

Formation of Oxygenated Derivatives (Oxylipins)

This compound is a precursor to a class of bioactive lipid mediators called oxylipins. These molecules are involved in a wide range of physiological and pathological processes, including inflammation and cell signaling. Their formation is catalyzed by several families of enzymes.

The conversion of this compound to hydroxyoctadecadienoates (HODEs) is a key step in oxylipin biosynthesis. This process is carried out by enzymes such as lipoxygenases (LOXs), cyclooxygenases (COXs), and certain cytochrome P450 enzymes. atamanchemicals.comwikipedia.org These enzymatic reactions typically involve the abstraction of a hydrogen atom and the insertion of molecular oxygen, often accompanied by a shift in the double bond positions to form a more stable conjugated diene system.

For example, prostaglandin (B15479496) G/H synthase (also known as cyclooxygenase) can metabolize linoleate (B1235992) to produce (9R)-hydroxy-(10E,12Z)-octadecadienoate and (13S)-hydroxy-(9Z,11E)-octadecadienoate. uniprot.orgabcam.com While the specific formation of (6Z,9Z)-13-hydroxy-6,9-octadecadienoic acid is less commonly reported, the enzymatic oxidation of its parent acid leads to a variety of positional and stereoisomers of HODE. For instance, incubation of linoleic acid with sheep vesicular gland microsomes yields a mixture of 9-hydroxy and 13-hydroxy isomers, with the hydroxyl groups primarily in the L-configuration (or S-configuration in modern nomenclature). gsartor.org The oxidation of (13S)-hydroxy-9Z,11E-octadecadienoic acid can further lead to the formation of other complex oxylipins, such as hydroxyepoxides. researchgate.net

Table 2: Examples of Enzymatically Produced Hydroxyoctadecadienoates (HODEs) from Linoleic Acid

| Enzyme/System | Product(s) | Reference |

|---|---|---|

| Prostaglandin G/H Synthase (COX) | (9R)-hydroxy-(10E,12Z)-octadecadienoate, (13S)-hydroxy-(9Z,11E)-octadecadienoate | uniprot.orgabcam.com |

| Sheep Vesicular Gland Microsomes | 9-hydroxy-10,12-octadecadienoic acid, 13-hydroxy-9,11-octadecadienoic acid | gsartor.org |

| Cytochrome P450 (Human Liver) | Racemic mixtures of 9-HODE and 13-HODE | wikipedia.org |

The hydroxy-metabolites (HODEs) can be further oxidized to form their corresponding keto-metabolites, also known as oxo-octadecadienoic acids (oxo-ODEs or KODEs). atamanchemicals.comwikipedia.org This oxidation is an important step in the oxylipin pathway, generating another class of signaling molecules. For example, (9Z,11E)-13-oxo-9,11-octadecadienoate can be formed from the oxidation of its corresponding hydroxy precursor. researchgate.net The conversion of various optically active hydroxy derivatives to their keto forms can be achieved with high efficiency, often without disrupting the configuration of the nearby double bonds. researchgate.net These keto-metabolites have been identified in various biological contexts and are thought to be generated through enzymatic action or as byproducts of oxidative stress. researchgate.netresearchgate.net

Role as a Precursor in Eicosanoid-Related Pathways

This compound, the conjugate base of γ-linolenic acid (GLA), is an 18-carbon omega-6 polyunsaturated fatty acid that serves as a substrate in metabolic pathways analogous to those of 20-carbon eicosanoids. While eicosanoids are, by definition, derived from 20-carbon fatty acids like arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA), this compound is a precursor to a class of signaling molecules known as octadecanoids. acs.orgwikipedia.org The enzymatic systems responsible for eicosanoid synthesis, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, can also utilize 18-carbon fatty acids like this compound as substrates. acs.orgnih.gov

The metabolism of this compound follows two primary routes within eicosanoid-related pathways:

Elongation to a direct eicosanoid precursor: The fatty acid is first converted to DGLA (20:3n-6) through the action of the enzyme ELOVL5. nih.gov DGLA is a direct precursor for the synthesis of series-1 eicosanoids, including prostaglandin E1 (PGE₁) and thromboxane (B8750289) A₁ (TXA₁). wikipedia.orgnih.gov

Direct conversion to octadecanoids: this compound can be directly metabolized by COX, LOX, and CYP enzymes to form various oxygenated 18-carbon products. acs.org These octadecanoids can have biological activities of their own.

Research has identified several specific downstream products resulting from the direct enzymatic oxidation of this compound. For instance, studies on the red alga Lithothamnion corallioides have shown that its enzymatic preparations convert this compound into (6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid and (11R,6Z,9Z,12Z)-hydroxyoctadeca-6,9,12-trienoic acid as primary products. researchgate.net

In mammals, CYP enzymes metabolize this compound. CYP2B1, for example, can epoxidize the fatty acid's three double bonds, leading to products such as 6(7)-EpODE-γ. acs.org

The following tables summarize the key enzymatic conversions and the resulting products from this compound in pathways related to eicosanoid synthesis.

Table 1: Enzymatic Conversion of this compound and its Derivatives

| Enzyme Family | Specific Enzyme(s) | Substrate | Key Product(s) |

| Elongase | ELOVL5 | This compound | Dihomo-γ-linolenic acid (DGLA) |

| Lipoxygenase (LOX) | Algal LOX | This compound | (11R,6Z,9Z,12Z)-Hydroxyoctadeca-6,9,12-trienoic acid |

| Cytochrome P450 | CYP2B1 | This compound | 6(7)-Epoxy-octadecadienoate (6(7)-EpODE-γ) |

| Cyclooxygenase (COX) | COX-1, COX-2 | Dihomo-γ-linolenic acid | Series-1 Prostaglandins (B1171923) (e.g., PGH₁, PGE₁) |

This table details the transformation of this compound itself or its immediate elongated product, DGLA, by enzymes central to eicosanoid and octadecanoid synthesis.

Table 2: Downstream Products in Eicosanoid-Related Pathways

| Precursor | Pathway | Downstream Product | Chemical Name |

| This compound | Elongation & COX | PGE₁ | Prostaglandin E₁ |

| This compound | Elongation & COX | TXA₁ | Thromboxane A₁ |

| This compound | Algal Enzyme System | - | (6Z,8E,10E,12Z)-Octadeca-6,8,10,12-tetraenoic acid researchgate.net |

| This compound | Algal LOX | - | (11R,6Z,9Z,12Z)-Hydroxyoctadeca-6,9,12-trienoic acid researchgate.net |

| This compound | CYP Monooxygenase | 6(7)-EpODE-γ | 6(7)-Epoxy-(9Z,12Z)-octadecadienoate acs.org |

This table outlines the specific metabolic products that arise from this compound via different enzymatic routes related to eicosanoid metabolism.

Biological Activities and Physiological Roles in Vitro and Non Human in Vivo Studies

Cellular and Subcellular Level Interactions

Membrane Structural and Functional Contributions

(6Z,9Z)-octadecadienoate, the conjugate base of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid that plays a significant role in the structure and function of cellular membranes. therascience.comdarwin-nutrition.fr It is incorporated into the phospholipids (B1166683) of cell membranes, including those of erythrocytes and the mitochondrial membrane. darwin-nutrition.frnih.gov This integration influences the membrane's integrity and fluidity. darwin-nutrition.frnih.gov

By altering membrane fluidity, this compound can affect the function of lipid-associated receptors and cellular signaling pathways. nih.govpatsnap.com Its presence in the cell membrane is crucial for maintaining optimal comfort during menstruation and helps to nourish and hydrate (B1144303) the skin. therascience.com In a study on human multidrug-resistant breast and bladder cancer cell lines, the incorporation of GLA into cellular membranes was investigated for its effect on drug uptake. While a general increase in drug uptake was not observed by flow cytometry, confocal microscopy showed an increased uptake of idarubicin (B193468) in GLA-treated resistant cells. nih.gov Furthermore, a shift in the intracellular distribution of mitoxantrone (B413) was noted in resistant breast cancer cells after GLA incorporation. nih.gov

In the context of neonatal development in mice, maternal GLA is a key signaling molecule that activates the retinoid X receptor (RXR) in heart cells. biotech-spain.com This activation triggers genetic programs that prepare the mitochondria to utilize lipids for energy, a critical adaptation for the heart after birth. biotech-spain.com

Enzyme-Substrate Interactions (e.g., with desaturases, oxidases, hydratases)

This compound is a substrate for and an interactive component in several enzymatic pathways. It is synthesized from linoleic acid by the enzyme delta-6-desaturase. patsnap.comnih.govmdpi.com This conversion is a rate-limiting step in the production of various bioactive molecules. mdpi.com The activity of delta-6-desaturase can be hindered by factors like high cholesterol, diabetes, and aging. darwin-nutrition.fr Once formed, this compound is rapidly elongated to dihomo-gamma-linolenic acid (DGLA). patsnap.commoolecscience.com

DGLA serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. moolecscience.commedicaljournals.seresearchgate.net The action of COX on DGLA leads to the production of anti-inflammatory series 1 prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1). darwin-nutrition.frpatsnap.com The 15-lipoxygenase (15-LOX) pathway converts DGLA into 15-hydroxyeicosatrienoic acid (15-HETrE). moolecscience.com

This compound and its metabolite DGLA can competitively inhibit the metabolism of arachidonic acid (AA) by COX and LOX enzymes. patsnap.comcytoplan.co.uk This competition reduces the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 and leukotriene B4. patsnap.com In vitro studies using RAW 264.7 macrophages showed that GLA significantly inhibited the lipopolysaccharide-induced expression of inducible nitric oxide synthase, pro-interleukin-1beta, and cyclooxygenase-2. nih.gov

Furthermore, this compound can be a substrate for other desaturases. For instance, Δ15-desaturase can catalyze the conversion of GLA to stearidonic acid. frontiersin.org In some bacteria, such as Lactobacillus plantarum, enzymes can transform the cis-9,cis-12 diene structure of fatty acids like gamma-linolenic acid into conjugated diene structures. kyoto-u.ac.jp Additionally, certain microbial enzymes known as hydratases can act on unsaturated fatty acids. For example, some Lactobacillus strains possess hydratase activity that can transform oleic and linoleic acids. mdpi.comresearchgate.net While the direct action of hydratases on this compound is less documented, the metabolism of related unsaturated fatty acids by these enzymes is an active area of research. nih.govnih.gov

Table 1: Enzyme Interactions with this compound and its Metabolites

| Enzyme | Substrate(s) | Product(s) | Effect |

|---|---|---|---|

| Delta-6-Desaturase | Linoleic Acid | This compound (GLA) | Synthesis of GLA. patsnap.comnih.gov |

| Elongase | This compound (GLA) | Dihomo-gamma-linolenic acid (DGLA) | Elongation of GLA to DGLA. patsnap.com |

| Cyclooxygenase (COX) | Dihomo-gamma-linolenic acid (DGLA), Arachidonic Acid (AA) | Prostaglandin E1 (PGE1) | Production of anti-inflammatory prostaglandins. patsnap.commedicaljournals.se |

| 15-Lipoxygenase (15-LOX) | Dihomo-gamma-linolenic acid (DGLA) | 15-hydroxyeicosatrienoic acid (15-HETrE) | Production of anti-inflammatory metabolites. moolecscience.commedicaljournals.se |

| Delta-5-Desaturase | Dihomo-gamma-linolenic acid (DGLA) | Arachidonic Acid (AA) | Conversion of DGLA to a pro-inflammatory precursor. moolecscience.com |

| Delta-15-Desaturase | This compound (GLA) | Stearidonic Acid (SDA) | Conversion of an omega-6 to an omega-3 fatty acid. frontiersin.org |

| Hydratases (microbial) | Linoleic Acid, Oleic Acid | Hydroxy fatty acids | Hydration of double bonds. mdpi.comnih.gov |

Fatty Acid Transport Mechanisms (relevant to uptake of octadecadienoates)

The uptake of fatty acids like this compound into cells is a complex process mediated by various proteins. While some fatty acid movement can occur via passive diffusion, protein-mediated transport is crucial, especially at physiological concentrations. physiology.org Several classes of proteins are involved in the transport of long-chain fatty acids across the plasma membrane and their subsequent intracellular trafficking. These include fatty acid translocase (FAT/CD36), fatty acid transport proteins (FATPs), and fatty acid binding proteins (FABPs). nih.gov

FATPs are integral membrane proteins that facilitate the import of long-chain fatty acids. physiology.org Once inside the cell, FATPs, which possess acyl-CoA synthetase activity, activate the fatty acids, trapping them intracellularly and preventing their efflux. nih.gov In human skeletal muscle cells, incubation with GLA was found to increase the gene expression of CD36, a key transporter of fatty acids. biorxiv.orgresearchgate.net

In the brain, the transport of polyunsaturated fatty acids is essential for development and function. Astrocytes take up linoleic acid and synthesize arachidonic acid, which is then supplied to neurons and incorporated into their membranes. nih.gov Proteins like FAT/CD36, caveolin-1, FABPs, and FATPs are all involved in this process. nih.gov

Modulation of Biochemical Processes

Lipid Metabolism Regulation

This compound and its metabolites are significant regulators of lipid metabolism. In glioma cells, treatment with GLA led to its elongation to DGLA, which was then used for the synthesis of triacylglycerols and cholesteryl esters, components of lipid droplets. nih.gov This study also observed that GLA treatment, in conjunction with irradiation, led to a decrease in total saturated and monounsaturated fatty acids, which correlated with the downregulation of genes for fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD1). nih.gov

In a study using a mouse liver cell line (AML-12) treated with palmitic acid to induce lipid accumulation, GLA was shown to reduce lipid content by decreasing triglyceride and cholesterol levels. acs.orgnih.gov This was accompanied by an increase in the expression of carnitine palmitoyltransferase I (CPT1α) and peroxisome proliferator-activated receptor alpha (PPARα), indicating an enhancement of fatty acid β-oxidation. acs.orgnih.gov Furthermore, GLA was found to activate the LKB1-AMPK-mTOR signaling pathway, which plays a role in regulating autophagy and lipid metabolism. acs.orgnih.gov

Research on human skeletal muscle cells demonstrated that GLA increases the expression of key regulators of lipid metabolism. biorxiv.orgresearchgate.net Specifically, it elevated the gene expression of CD36, hydroxyacyl-CoA dehydrogenase trifunctional multienzyme complex subunit alpha (HADHA), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), all of which are involved in fatty acid transport and oxidation. biorxiv.orgresearchgate.net

Table 2: Effects of this compound on Lipid Metabolism Regulation

| Cell/Animal Model | Key Findings | Reference(s) |

|---|---|---|

| Human Glioma Cells | Increased synthesis of triacylglycerols and cholesteryl esters; Downregulation of FASN and SCD1 gene expression with irradiation. | nih.gov |

| Mouse Liver Cells (AML-12) | Reduced triglyceride and cholesterol; Increased expression of CPT1α and PPARα; Activation of LKB1-AMPK-mTOR pathway. | acs.org, nih.gov |

| Human Skeletal Muscle Cells | Increased gene expression of CD36, HADHA, and PDK4. | biorxiv.org, researchgate.net |

| Genetically Hyperlipidemic Mice | An oil rich in GLA increased hepatic concentrations of carnitine and the mRNA levels of enzymes for carnitine synthesis. | nih.gov |

Detoxification Mechanisms (e.g., by microbial enzymes)

Microorganisms in the gut can metabolize polyunsaturated fatty acids in processes that can be considered a form of detoxification. Some anaerobic bacteria, including lactic acid bacteria, can saturate polyunsaturated fatty acids, transforming these potentially growth-inhibiting compounds into less toxic saturated fatty acids. kyoto-u.ac.jppnas.org This saturation metabolism can produce various intermediates, including hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids. pnas.org

For example, Lactobacillus plantarum can convert gamma-linolenic acid into conjugated diene structures. kyoto-u.ac.jp The bacterium Butyrivibrio fibrisolvens, found in the rumen, is sensitive to the toxic effects of unsaturated fatty acids, with γ-linolenic acid being more toxic than linoleic acid. nih.gov This bacterium can metabolize γ-linolenic acid into a conjugated trienoic acid as part of its biohydrogenation process, which can be seen as a detoxification mechanism. nih.gov

Hydratase enzymes found in various probiotic bacteria, such as Lactobacillus and Bifidobacterium species, catalyze the hydration of unsaturated fatty acids. mdpi.comresearchgate.net This process converts them into hydroxy fatty acids. nih.gov While these reactions are part of the broader microbial metabolism of lipids, they also serve to modify fatty acids that could otherwise be toxic to the bacteria at high concentrations. researchgate.netnih.gov In Staphylococcus aureus, the lipase (B570770) Lip2 has been identified as a factor that detoxifies antimicrobial fatty acids by esterifying them with cholesterol. biorxiv.org Furthermore, cells have mechanisms to sequester free polyunsaturated fatty acids to prevent their peroxidation, a process that can be toxic. The protein Fas-Associated Factor 1 (FAF1) can assemble with unsaturated fatty acids into droplet-like structures, limiting their access to ions that catalyze peroxidation. nih.gov

Comparative Biological Activities of Octadecadienoate Isomers

The term octadecadienoate refers to a class of fatty acids with an 18-carbon chain and two double bonds. The specific arrangement of these double bonds, both in terms of their location (positional isomerism) and their orientation (geometrical or cis-trans isomerism), gives rise to a variety of isomers, each with potentially unique biological functions. While this compound is a specific isomer, much of the comparative research has focused on the more widely studied isomers of linoleic acid, particularly the conjugated linoleic acids (CLAs). These studies provide a clear framework for understanding how subtle changes in molecular structure can lead to significant differences in biological activity.

Distinct Roles of Positional and Geometrical Isomers

Positional and geometrical isomers of octadecadienoate, particularly conjugated linoleic acids (CLAs), exhibit a wide range of distinct biological activities in in vitro and non-human in vivo studies. nih.govresearchgate.net CLAs are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated (not separated by a methylene (B1212753) group). nih.gov The two most studied CLA isomers, cis-9, trans-11 and trans-10, cis-12, demonstrate significantly different physiological effects. nih.govnih.gov

For instance, in studies on body composition in mice, the trans-10, cis-12 CLA isomer was found to be primarily responsible for reducing body fat, an effect linked to the inhibition of heparin-releasable lipoprotein lipase activity. rsc.org In contrast, the cis-9, trans-11 isomer is often credited with anticarcinogenic properties. nih.gov However, there is still significant debate regarding which specific isomers are responsible for these anti-cancer effects. rsc.org

The differential effects of these isomers also extend to their antioxidant properties. Electron spin resonance (ESR) spectrometry has shown that both cis-9, trans-11-CLA and trans-10, cis-12-CLA can directly scavenge free radicals. acs.org However, they differ in their kinetics; the trans-10, cis-12 isomer shows a greater initial velocity in quenching radicals, while the cis-9, trans-11 isomer scavenges more radicals at a steady state. acs.org A mixture of these two isomers demonstrated a synergistic effect, with a greater initial quenching velocity than either isomer alone. acs.org

Furthermore, these isomers can have differing impacts on lipid metabolism and cardiovascular health markers. In a study on hamsters fed a cholesterol-rich diet, the cis-9, trans-11-CLA isomer was shown to improve the plasma cholesterol profile, an effect not as pronounced with a mixture of CLA isomers. cambridge.org Conversely, the trans-10, cis-12 isomer has been associated with a reduction in HDL-cholesterol concentrations in some human studies. cambridge.org

The table below summarizes some of the distinct biological activities observed for different octadecadienoate isomers based on non-human and in vitro research.

| Isomer | Biological Activity | Research Finding |

| trans-10, cis-12-CLA | Body Fat Reduction | Reduces body fat in mice by inhibiting lipoprotein lipase. rsc.orgcambridge.org |

| Blood Lipids | Has been associated with affecting blood lipid profiles. nih.gov | |

| Free Radical Scavenging | Exhibits a greater initial velocity in quenching DPPH radicals compared to c9,t11-CLA. acs.org | |

| cis-9, trans-11-CLA (Rumenic Acid) | Anticarcinogenic | Believed to be the primary isomer responsible for anticarcinogenic effects. nih.gov |

| Blood Lipids | Improved HDL-cholesterol in hamsters on a high-cholesterol diet. cambridge.org | |

| Free Radical Scavenging | Scavenges more DPPH radicals at steady state compared to t10,c12-CLA. acs.org | |

| Mixture of CLA Isomers | Synergistic Antioxidant Effect | A 50:50 mixture of c9,t11 and t10,c12 isomers shows a greater initial radical quenching velocity than individual isomers. acs.org |

| Immune System | It is not yet clear whether individual isomers act differently or similarly on the immune system. nih.gov |

Isomeric Effects on Enzymatic Specificity

The structural differences between octadecadienoate isomers profoundly influence their interaction with enzymes, a phenomenon known as enzymatic specificity. Enzymes can discriminate between both positional and geometrical isomers, leading to different metabolic fates and biological outcomes. umich.eduscribd.com

Acyl-CoA:phospholipid acyltransferases, for example, show distinct specificity for various positional isomers of cis-octadecenoyl-CoA. umich.edu Studies have demonstrated that these enzymes, which are involved in the esterification of fatty acids into phospholipids, discriminate between acyl-CoA isomers in markedly different ways at the 1- and 2-positions of the glycerol (B35011) backbone. umich.edu The relative activity for isomers like 8,11- and 9,12-octadecadienoates showed surprising similarities to those for the corresponding monoenoic (single double bond) isomers, indicating a high degree of enzyme selectivity based on double bond position. umich.edu

Lipoxygenases (LOX) are another class of enzymes that exhibit isomeric specificity. Soybean LOX isoenzymes, for instance, show different regioselectivity when reacting with linoleic acid. LOX-1 almost exclusively produces 13S-hydroperoxy-9Z, 11E-octadecadienoic acid, whereas LOX-2 and LOX-3 are less specific. uu.nl Similarly, lipoxygenase isoenzymes from green malt (B15192052) (LOX1 and LOX2) show different catalytic properties. LOX2 is more regioselective and catalyzes the oxidation of esterified fatty acids at a higher rate than LOX1. nih.gov The dual position specificity of LOX2 was higher when trilinolein (B126924) was the substrate compared to free linoleic acid. nih.gov

The activity of lecithin-cholesterol acyltransferase (LCAT) is also modulated by the isomeric form of octadecadienoate. Phosphatidylcholines containing the naturally occurring CLA isomers (trans-10, cis-12 and cis-9, trans-11) at the sn-2 position were found to be superior substrates for LCAT, stimulating its activity. nih.gov In contrast, phosphatidylcholines with unnatural CLA isomers, such as one with two trans double bonds (trans-9, trans-11), were inhibitory to the enzyme. nih.gov

This enzymatic discrimination highlights how the specific position and geometry of double bonds in an octadecadienoate molecule are critical determinants of its metabolic pathway and ultimate biological function.

The table below details the effects of different octadecadienoate isomers on the specificity of various enzymes.

| Enzyme | Isomer(s) | Effect on Specificity |

| Acyl-CoA:phospholipid acyltransferases | Positional isomers of cis-octadecenoyl-CoA | The enzymes discriminate between positional isomers differently when esterifying to the 1- and 2-positions of acyl-glycero-3-phosphorylcholine. umich.edu |

| Lecithin-cholesterol acyltransferase (LCAT) | Natural CLA isomers (t10,c12 and c9,t11) | Stimulated LCAT activity by approximately 2-fold compared to a control with unconjugated linoleic acid. nih.gov |

| Unnatural CLA isomers (t9,t11 and c9,c11) | The double-trans isomer (t9,t11) inhibited LCAT activity by 85%, while the double-cis isomer (c9,c11) inhibited it by about 20%. nih.gov | |

| Lipoxygenase (LOX) | Linoleic acid (substrate) | Soybean LOX-1 is highly specific, producing almost exclusively 13S-hydroperoxy-9Z, 11E-octadecadienoic acid. uu.nl |

| Trilinolein and free linoleic acid (substrates) | Barley LOX2 enzyme shows higher regioselectivity with trilinolein as a substrate compared to free linoleic acid. nih.gov |

Ecological and Biotechnological Significance of 6z,9z Octadecadienoate and Its Producers

Occurrence in Natural Sources

Plant-Derived (6Z,9Z)-Octadecadienoate and Derivatives

This compound, or γ-linolenic acid (GLA), is found in the seed oils of various plant species, often alongside other fatty acids. While not as common as other fatty acids, certain plant families are known for being rich sources of GLA. d-nb.info

The Boraginaceae family is a primary source of GLA. researchgate.net For instance, borage ( Borago officinalis ) seed oil contains high levels of GLA, ranging from 17% to 25%. biotechrep.ir Species within the Echium genus, also in the Boraginaceae family, are particularly rich sources, with some species having GLA content as high as 26.31% of the total fatty acids in their seeds. plantfadb.orgfatplants.net Another notable member of this family is Myosotis nemorosa, with seeds containing up to 20.25% GLA. researchgate.net

Other plant families also contain species that produce GLA. The Onagraceae family, which includes evening primrose ( Oenothera biennis ), is a well-known source, with its seed oil typically containing 7% to 10% GLA. biotechrep.ird-nb.info The Grossulariaceae family, including black currant ( Ribes nigrum ), and the Cannabaceae family, with hemp ( Cannabis sativa ), also produce significant amounts of GLA in their seed oils. biotechrep.ird-nb.info Additionally, some species in the Compositae (Asteraceae) family, such as Youngia tenuicaulis, have been found to contain GLA. nih.gov

A novel triglyceride containing a derivative of this compound, specifically 3-((6Z,9Z)-dodeca-6,9-dienoyloxy)-2-octanoyloxypropyl (6Z,9Z)-dodeca-6,9-dienoate, has been isolated from the African medicinal plant Croton lobatus. researchgate.net

Table 1: Plant Sources of this compound (GLA)

| Plant Family | Species | Common Name | GLA Content in Seed Oil (% of total fatty acids) |

|---|---|---|---|

| Boraginaceae | Borago officinalis | Borage | 17-25% biotechrep.ir |

| Boraginaceae | Echium callithyrsum | up to 26.31% plantfadb.orgfatplants.net | |

| Boraginaceae | Myosotis nemorosa | up to 20.25% researchgate.net | |

| Onagraceae | Oenothera biennis | Evening Primrose | 7-10% biotechrep.ird-nb.info |

| Grossulariaceae | Ribes nigrum | Black Currant | 7-20% d-nb.info |

| Cannabaceae | Cannabis sativa | Hemp | ~15% biotechrep.ir |

| Compositae | Youngia tenuicaulis | 5.6% nih.gov |

Microbial Production and Transformations

Certain microorganisms, particularly fungi and algae, are capable of producing this compound (GLA). Fungal sources include species like Mucor javanicus and Mortierella isabellina. biotechrep.ir The blue-green alga, Spirulina, is also a known producer of GLA. biotechrep.ir

Microorganisms can also be involved in the transformation of this compound. For example, the bacterium Lactiplantibacillus plantarum possesses a linoleate (B1235992) hydratase enzyme that can hydrate (B1144303) gamma-linolenic acid into 10-hydroxy-cis-6,cis-12-octadecadienoic acid. uniprot.org

Potential Biotechnological Applications

The unique properties of this compound and its derivatives have led to significant interest in their biotechnological production and modification.

Engineered Microbial Production of Fatty Acid Derivatives

Genetic engineering of microorganisms offers a promising avenue for the production of valuable fatty acid derivatives. While specific examples of engineered microbial production of this compound derivatives are still emerging, the broader field of fatty acid engineering provides a strong foundation. For instance, biotechnology has been used to develop safflower and canola oils with GLA content as high as 35-40%. biotechrep.ir The principles of metabolic engineering, involving the introduction and optimization of biosynthetic pathways in microbial hosts, are being applied to increase the yield and diversity of polyunsaturated fatty acids.

Enzymatic Biotransformations for Novel Compounds

Enzymes play a crucial role in the biotransformation of this compound and other fatty acids into novel and valuable compounds. Lipases are a key class of enzymes used for these transformations. For example, sn-1,3-specific lipases, such as Lipozyme RM IM and Lipozyme TL IM, have been successfully used in the enzymatic interesterification of GLA-containing oils to produce structured lipids that mimic human milk fat. itu.edu.tr

Another important class of enzymes is lipoxygenases. These enzymes catalyze the hydroperoxidation of lipids containing a cis,cis-1,4-pentadiene structure, such as linoleic and linolenic acids. uniprot.org For instance, a linoleate 9S-lipoxygenase from potato can act on linolenic acid. uniprot.org Furthermore, cytochrome P450 enzymes can catalyze the epoxidation of GLA, forming products like 6(7)-EpODE-γ. acs.org

The selective hydrolysis of borage oil, which is rich in GLA, using lipases like Candida rugosa lipase (B570770), has been investigated to concentrate GLA in the unhydrolyzed acylglycerols. researchgate.net This process can significantly increase the percentage of GLA in the final oil product. researchgate.net

Table 2: Enzymes in the Biotransformation of this compound and Related Fatty Acids

| Enzyme | Source Organism | Transformation Reaction |

|---|---|---|

| Delta-6-desaturase | Various | Converts linoleic acid to γ-linolenic acid biotechrep.irbiorbyt.com |

| Linoleate hydratase | Lactiplantibacillus plantarum | Hydrates γ-linolenic acid to 10-hydroxy-cis-6,cis-12-octadecadienoic acid uniprot.org |

| sn-1,3-specific lipases (e.g., Lipozyme RM IM, Lipozyme TL IM) | Fungal | Interesterification of GLA-containing oils to produce structured lipids itu.edu.tr |

| Candida rugosa lipase | Candida rugosa | Selective hydrolysis of borage oil to concentrate GLA researchgate.net |

| Linoleate 9S-lipoxygenase | Solanum tuberosum (Potato) | Hydroperoxidation of linolenic acid uniprot.org |

| Cytochrome P450 | Mammalian | Epoxidation of GLA to form epoxides like 6(7)-EpODE-γ acs.org |

Advanced Research Methodologies for 6z,9z Octadecadienoate Analysis

Chromatographic Techniques

Chromatography is the cornerstone for separating (6Z,9Z)-octadecadienoate from other fatty acids. The choice between gas and liquid chromatography often depends on the sample matrix, the need for derivatization, and the specific analytical goal, such as quantification or structural elucidation. mdpi.comsciex.com

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful and well-established method for fatty acid analysis. sciex.com For GC analysis, fatty acids like this compound must be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). cabidigitallibrary.org

The separation of C18:2 isomers is particularly challenging due to potential overlaps with other fatty acids. researchgate.net High-polarity capillary columns, such as those coated with cyanopropyl polysiloxanes (e.g., SP-2560, CP-Sil 88), are essential for resolving these isomers. researchgate.netiaea.org The oven temperature program is a critical parameter; a carefully optimized time-temperature program generally provides better resolution for cis/trans isomers of C18:1, C18:2, and C18:3 compared to isothermal conditions. cabidigitallibrary.orgiaea.org For instance, studies have shown that different isothermal temperatures can cause specific C18:1 and C18:2 isomers to co-elute, complicating analysis. researchgate.net

While GC can separate many isomers, determining the exact position of the double bonds from the mass spectrum of FAMEs under standard electron ionization (EI) is not straightforward. To overcome this, derivatization to form picolinyl esters or other nitrogen-containing derivatives is employed. nih.gov The fragmentation of these derivatives in the mass spectrometer provides clear diagnostic ions that allow for the unambiguous assignment of double bond positions. nih.gov Two-dimensional gas chromatography (GCxGC) offers even greater resolving power and sensitivity, enabling the identification of cis and trans isomers and the determination of double bond locations within complex mixtures. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Isomer Analysis This table is a composite of typical parameters reported in the literature.

| Parameter | Specification | Purpose / Finding | Reference |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | Increases volatility for GC analysis. | cabidigitallibrary.org |

| Conversion to Picolinyl Esters | Enables determination of double bond position via mass spectral fragmentation. | nih.gov | |

| GC Column | High-polarity cyanopropyl column (e.g., SP-2560, CP-Sil 88) | Essential for resolving positional and geometric C18:2 isomers. | researchgate.netiaea.org |

| Temperature Program | Time-temperature ramp (e.g., 200°C, ramp to 240°C) | Improves separation of cis/trans isomers compared to isothermal programs. | cabidigitallibrary.org |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and structural analysis. | nih.govnih.gov |

| Flame Ionization Detector (FID) | Used for quantification, often in conjunction with MS for identification. | mdpi.com |

Liquid chromatography (LC), particularly when coupled with mass spectrometry, offers a versatile alternative for analyzing this compound, often without the need for derivatization. sciex.com LC-MS is especially useful for analyzing intact complex lipids and can operate at lower temperatures, preventing potential isomerization of sensitive compounds. sciex.comjst.go.jp

Several LC modes are used for fatty acid isomer separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) using columns like C18 can separate fatty acids based on chain length and degree of unsaturation. sciex.com However, resolving positional and geometric isomers often requires more specialized techniques. edpsciences.org

Silver-ion HPLC (Ag+-HPLC) is a powerful tool that separates fatty acids based on their interaction with silver ions, which is influenced by the number, position, and geometry of the double bonds. researchgate.netjst.go.jp This technique has been successfully used to isolate pure C18:2 isomers from complex synthetic mixtures. nih.gov Combining sub-ambient temperature RP-HPLC with Ag+-HPLC can achieve high-purity isolation of specific isomers like this compound. nih.gov LC-MS combines the high separation capabilities of LC with the high selectivity and sensitivity of MS, making it invaluable for medical, food, and environmental analysis.

Table 2: LC-MS Approaches for Fatty Acid Isomer Separation This table summarizes different LC techniques used in fatty acid analysis.

| Technique | Principle | Application for this compound | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity (chain length and unsaturation). | General separation of fatty acids; can separate some isomers, often requires derivatization to improve resolution. | sciex.comedpsciences.org |

| Silver-Ion HPLC (Ag+-HPLC) | Separation based on π-complex formation between double bonds and silver ions. | Highly effective for separating geometric (cis/trans) and positional isomers. | researchgate.netnih.govjst.go.jp |

| LC-ESI-MS/MS | LC separation followed by electrospray ionization and tandem mass spectrometry. | Analysis of fatty acids in negative ion mode within intact lipids; can face challenges in resolving some isomers by chromatography alone. | sciex.comhal.science |

Spectroscopic Approaches

Spectroscopic methods provide detailed structural information about this compound, complementing data from chromatographic separations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of fatty acid isomers without derivatization. aocs.orgmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a (Z,Z)-1,4-diene system like that in linoleic acid ((9Z,12Z)-octadecadienoate), the key diagnostic signal is a triplet at approximately 2.8 ppm. aocs.org This peak corresponds to the bis-allylic protons (at C-8 in the case of this compound), which are situated between the two double bonds. aocs.org The olefinic protons of the double bonds typically appear as a multiplet around 5.3-5.4 ppm. aocs.org The integration of these signals provides quantitative information on the number of protons, confirming the structure.

¹³C NMR spectroscopy is also highly informative. The olefinic carbons in C18:2 isomers have characteristic chemical shifts that can help identify the compound. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire carbon skeleton, solidifying the structural identification. researchgate.netbmrb.io

Table 3: Characteristic ¹H NMR Chemical Shifts for Methylene-Interrupted Dienes (e.g., Linoleate) Data adapted from general values for linoleic acid systems.

| Protons | Typical Chemical Shift (ppm) | Multiplicity | Characteristic Feature | Reference |

| Olefinic | ~5.3-5.4 | Multiplet | Protons directly on the C=C double bonds. | aocs.org |

| Bis-allylic | ~2.8 | Triplet | Protons of the -CH₂- group between the two double bonds (e.g., C-8). | aocs.org |

| Allylic | ~2.05 | Multiplet | Protons on -CH₂- groups adjacent to a single double bond (e.g., C-5, C-11). | aocs.org |

| Terminal Methyl | ~0.9 | Triplet | Protons of the terminal -CH₃ group. | aocs.org |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.comsitp.ac.cn In the analysis of this compound, FTIR can confirm the presence of key structural features.

The spectrum of a fatty acid is characterized by several distinct absorption bands. The presence of a carboxylic acid group is indicated by a broad O-H stretching band around 3000 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. For the carboxylate anion, these bands shift. The C-H stretching vibrations of the aliphatic chain appear in the 2850-3000 cm⁻¹ region. mdpi.com

Crucially for unsaturated fatty acids, the C=C double bonds also give characteristic signals. The =C-H stretching of a cis-disubstituted double bond appears as a band of moderate intensity around 3010 cm⁻¹. This helps distinguish it from the ~965 cm⁻¹ band characteristic of trans double bonds. csic.es While FTIR is excellent for confirming the presence of these functional groups, it is generally not used to determine the precise location of the double bonds along the carbon chain. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is primarily dependent on the presence of chromophores, such as conjugated double bond systems. technologynetworks.comlibretexts.org

This compound, being a non-conjugated diene, does not have a strong chromophore that absorbs in the standard UV-Vis range (200-800 nm). uu.nl Isolated double bonds absorb light at wavelengths below 200 nm, which is difficult to measure with standard laboratory instruments.

However, UV-Vis spectroscopy becomes relevant in the analysis of fatty acids when conjugation is present. For example, conjugated linoleic acid (CLA) isomers, which can be formed from linoleic acid through processing or metabolism, show a characteristic strong absorption maximum around 232 nm. nih.govcaymanchem.com Therefore, UV-Vis spectroscopy can be used as a quality control tool to detect and quantify the presence of conjugated diene impurities in a sample of this compound. The absence of a significant peak at this wavelength can serve as an indicator of sample purity with respect to conjugated isomers.

Metabolomics and Lipidomics Platforms

The comprehensive analysis of this compound and related fatty acids within a biological system is accomplished through the fields of metabolomics and lipidomics. nih.govunil.ch Metabolomics is the large-scale study of all small molecules, or metabolites, within a cell, tissue, or organism, while lipidomics is a specialized sub-field focusing specifically on the entire complement of lipids (the lipidome). nih.gov These approaches are powerful for phenotyping, offering deep insights into metabolic pathway activity and revealing the complex roles of lipids beyond simple energy storage. unil.ch

The primary analytical platforms underpinning metabolomics and lipidomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For lipid analysis, MS-based techniques are particularly prevalent due to their high sensitivity and specificity. These are typically coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), to resolve complex mixtures of lipids before detection.

Key platforms and methodologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone of modern lipidomics. It allows for both "untargeted" analysis, which aims to globally profile as many lipids as possible, and "targeted" analysis, which precisely quantifies specific lipids like this compound. nih.gov In a typical workflow, lipids are extracted from a sample (e.g., plasma, tissue) and separated by LC before being ionized and analyzed by a mass spectrometer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of fatty acids after they have been chemically converted into more volatile forms, such as fatty acid methyl esters (FAMEs). It is often used in studies tracing the biosynthesis of fatty acids. researchgate.net

Data Analysis and Interpretation: The vast datasets generated by these platforms require advanced bioinformatics. A common step involves statistical analysis, such as Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify lipids that differ significantly between experimental groups. nih.gov Lipids can then be ranked by metrics like the "Variable Influence in Projection" (VIP) score, which highlights the molecules most influential in discriminating between phenotypes. nih.gov

Large-scale research initiatives leverage these platforms to create extensive resources, such as the Cellular Lipid Atlas, which maps the lipidomes of various immune cells, and large cohort studies that measure hundreds of lipid species to find correlations with health and disease states. baker.edu.au No single analytical platform can capture the entirety of the metabolome or lipidome, so researchers often use a combination of methods to achieve broader coverage. nih.gov

Table 1: Key Analytical Platforms in Lipidomics for Fatty Acid Analysis

| Platform | Separation Method | Ionization Method | Key Application for this compound Analysis |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Electrospray Ionization (ESI) | Comprehensive profiling (untargeted) and quantification (targeted) of the lipidome, including free fatty acids and those within complex lipids. |

| GC-MS | Gas Chromatography | Electron Ionization (EI) | Analysis of volatile fatty acid derivatives (e.g., FAMEs) for pathway analysis and structural confirmation. |

Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful, definitive technique used to trace metabolic pathways and determine the origin of specific molecules like this compound. The methodology, often called Stable Isotope-Resolved Metabolomics (SIRM), involves introducing a precursor molecule enriched with a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. researchgate.net The metabolic fate of this labeled precursor is then tracked using mass spectrometry, which can differentiate between the normal (light) and heavy isotopologues of a metabolite based on their mass difference.

This approach provides unambiguous evidence for a metabolic conversion. For instance, to confirm the de novo biosynthesis of polyunsaturated fatty acids, organisms can be fed a simple carbon source like ¹³C-labeled glucose. researchgate.net If the carbon skeleton of this compound is subsequently found to contain ¹³C atoms, it definitively proves that the organism synthesized the fatty acid from glucose rather than simply acquiring it from the diet. researchgate.net Similarly, feeding an organism a labeled fatty acid, such as ¹³C-labeled oleic acid, can be used to track its conversion (desaturation) into downstream products like linoleic acid. researchgate.net

Beyond pathway tracing, isotopic labeling is a sophisticated tool for elucidating enzymatic reaction mechanisms. A key application is the study of the kinetic isotope effect (KIE). canada.ca This phenomenon occurs when the replacement of an atom (e.g., hydrogen) with its heavier isotope (deuterium) slows down a reaction rate because the carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. canada.cagsartor.org

By strategically placing deuterium atoms on a substrate molecule, researchers can pinpoint the exact site of enzymatic attack. For example, in the desaturation of a fatty acid, if replacing a hydrogen at a specific position with deuterium results in a significantly slower formation of the product, it provides strong evidence that the cleavage of that specific C-H bond is a critical step in the reaction mechanism. canada.ca This method has been instrumental in understanding the function of desaturase enzymes, which are responsible for creating the double bonds in fatty acids like this compound. canada.cagsartor.org

Table 2: Application of Stable Isotopes in Fatty Acid Pathway Elucidation

| Isotope | Labeled Precursor Example | Analytical Technique | Research Insight Gained |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³C-Glucose | GC-MS, LC-MS | Demonstrates de novo synthesis of the fatty acid backbone from a simple carbon source. researchgate.net |

| Carbon-13 (¹³C) | ¹³C-Oleic Acid | GC-MS, LC-MS | Traces the direct conversion of a precursor fatty acid into a polyunsaturated product. researchgate.net |

Future Research Directions and Unanswered Questions

Comprehensive Characterization of Enzymatic Specificity and Kinetics

Key unanswered questions include:

What are the preferred substrates for these enzymes? Do they act on free fatty acids, or on fatty acids esterified to acyl-carrier protein (ACP), coenzyme A (CoA), or complex lipids like phospholipids (B1166683)?

What are their kinetic parameters (K_m, k_cat, V_max), and how do these compare to conventional fatty acid modifying enzymes?

Are these enzymes multifunctional, or does the pathway require a series of discrete enzymatic steps?

Future investigations should involve the purification of the heterologously expressed enzymes and the execution of detailed in vitro assays. These studies will be crucial for building a complete model of the biosynthetic pathway and for understanding how its flux is controlled. This knowledge could eventually be leveraged for the biotechnological production of this and other rare fatty acids. researchgate.net

In-depth Investigation of Structure-Function Relationships of (6Z,9Z)-Octadecadienoate Isomers

The distinct arrangement of double bonds in this compound compared to its isomers dictates its three-dimensional structure, which in turn influences its physical properties and biological functions. The cis configuration at a double bond introduces a kink in the acyl chain; the location of these kinks affects how the fatty acid is incorporated into complex lipids and how it behaves within a biological membrane. researchgate.net

The separation of the double bonds by two methylene (B1212753) groups in this compound, as opposed to one in linoleic acid, is expected to alter its conformation, flexibility, and packing behavior within the phospholipid bilayer. This has potential implications for:

Membrane Fluidity and Permeability: The unique shape may influence lipid packing, thereby modulating the fluidity and permeability of cell membranes differently than more common fatty acids.

Lipid-Protein Interactions: Changes in the membrane's physical state can affect the function of embedded proteins, such as receptors and channels.

Susceptibility to Oxidation: The non-methylene-interrupted structure is believed to confer higher resistance to lipid peroxidation compared to polyunsaturated fatty acids with the standard methylene-interrupted pattern, as the bis-allylic hydrogen atoms in the latter are particularly susceptible to abstraction. researchgate.netmdpi.com

Future research should employ biophysical techniques, such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and fluorescence microscopy, on model membranes (liposomes) containing this compound. These experiments will provide direct insight into its effects on membrane properties. Molecular dynamics simulations could further complement these studies by providing an atomistic-level view of its behavior within the bilayer.

Table 2: Structural and Potential Functional Comparison of C18:2 Isomers

| Property | (9Z,12Z)-Octadecadienoate (Linoleic Acid) | This compound | Conjugated Linoleic Acids (e.g., c9,t11-CLA) |

| Structure | Methylene-interrupted cis bonds | Non-methylene-interrupted cis bonds | Conjugated double bonds (cis and trans) |

| Predicted Shape | Kinked/Curved | Uniquely kinked/curved | More linear/rigid than all-cis isomers |

| Hypothesized Membrane Function | Modulates fluidity; precursor to signaling molecules | May uniquely alter membrane packing and stability | Can significantly alter membrane properties nih.gov |

| Hypothesized Oxidative Stability | Susceptible to peroxidation mdpi.com | Potentially more stable than linoleic acid researchgate.net | Variable, depending on isomer |

Exploration of Novel Physiological and Ecological Roles

The ultimate question surrounding this compound pertains to its biological purpose. While some NMIFA have been identified in various marine invertebrates and plant seed oils, their precise physiological and ecological roles are often not well understood. gerli.comnih.govaocs.org Research on other NMIFA has uncovered intriguing biological activities, including anti-inflammatory and anti-proliferative effects, suggesting that these molecules may be more than simple structural components of membranes. nih.gov

A broad-based exploration is needed to uncover the functions of this compound. Research should proceed along several avenues:

Bioactivity Screening: Testing the pure compound in a wide array of biological assays to assess potential anti-inflammatory, antimicrobial, cytotoxic, or signaling activities. For example, investigating whether it can be metabolized by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to produce novel bioactive eicosanoid-like molecules is a critical area of inquiry.

Metabolic Fate: Using isotopically labeled this compound to trace its uptake, incorporation into complex lipids, and metabolic transformation in cell culture and animal models.

Ecological Significance: Investigating the distribution of this fatty acid across different species and ecosystems. Its presence may be correlated with specific environmental pressures, such as extreme temperatures or high oxidative stress, which would provide clues to its adaptive role. researchgate.net For example, its potential resistance to oxidation could be advantageous for organisms in such environments.

Unraveling the functions of this unusual fatty acid will not only fill a gap in our fundamental understanding of lipid biology but may also reveal new opportunities for therapeutic and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6Z,9Z)-octadecadienoate in laboratory settings?

- Methodological Answer : Synthesis often involves adapting protocols for structurally similar fatty acids. For example, the Xu et al. method for 9(Z)-octadecenamide uses oxalyl chloride to activate carboxylic acids under controlled temperatures (0–5°C), followed by purification via vacuum evaporation . For this compound, analogous desaturation or esterification steps can be optimized using enzymatic or chemical catalysts, with rigorous characterization via NMR and GC-MS to confirm stereochemistry and purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is widely used due to its sensitivity and specificity. For example, in metabolomic studies of HPV-associated biomarkers, this technique identified this compound derivatives with high precision . Gas chromatography (GC) with flame ionization detection (FID) is also effective for lipidomic profiling when paired with derivatization protocols .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Thermodynamic data from the NIST Chemistry WebBook provide essential parameters such as melting points, boiling points, and phase-change enthalpies. For instance, linoleic acid isomers (e.g., 9Z,12Z-octadecadienoate) exhibit distinct phase behaviors under varying temperatures, which inform solvent selection and storage conditions .

Advanced Research Questions

Q. How do researchers address variability in biomarker studies involving this compound?

- Methodological Answer : Reproducibility is assessed using intraclass correlation coefficients (ICC) and coefficients of variation (CV%). For example, biomarker studies report ICC values (e.g., 0.85–0.95) and within-subject CV% (<10%) to validate consistency across assays. Statistical frameworks like mixed-effects models help distinguish biological variability from analytical noise .

Q. What enzymatic pathways utilize this compound as a substrate, and how are their products characterized?